4-({3-[(FURAN-2-YLMETHYL)CARBAMOYL]-1-METHYLPYRAZOL-4-YL}CARBAMOYL)BUTANOIC ACID
Overview
Description
4-({3-[(FURAN-2-YLMETHYL)CARBAMOYL]-1-METHYLPYRAZOL-4-YL}CARBAMOYL)BUTANOIC ACID is a complex organic compound that features a furan ring, a pyrazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({3-[(FURAN-2-YLMETHYL)CARBAMOYL]-1-METHYLPYRAZOL-4-YL}CARBAMOYL)BUTANOIC ACID typically involves multi-step organic reactions One common method includes the initial formation of the furan-2-ylmethyl carbamoyl intermediate, followed by its coupling with a pyrazole derivative
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted carbamoyl derivatives.
Scientific Research Applications
4-({3-[(FURAN-2-YLMETHYL)CARBAMOYL]-1-METHYLPYRAZOL-4-YL}CARBAMOYL)BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({3-[(FURAN-2-YLMETHYL)CARBAMOYL]-1-METHYLPYRAZOL-4-YL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets. The furan and pyrazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring structure.
1-Methylpyrazole: Contains the pyrazole ring.
Butanoic acid derivatives: Similar in having the butanoic acid moiety.
Uniqueness: 4-({3-[(FURAN-2-YLMETHYL)CARBAMOYL]-1-METHYLPYRAZOL-4-YL}CARBAMOYL)BUTANOIC ACID is unique due to its combination of furan, pyrazole, and butanoic acid structures, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-[[3-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-19-9-11(17-12(20)5-2-6-13(21)22)14(18-19)15(23)16-8-10-4-3-7-24-10/h3-4,7,9H,2,5-6,8H2,1H3,(H,16,23)(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOARRKTWFDKPGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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